Product packaging for 4-Chloro-2-((2-chlorobenzyl)thio)pyridine(Cat. No.:CAS No. 1346707-49-0)

4-Chloro-2-((2-chlorobenzyl)thio)pyridine

Cat. No.: B11847971
CAS No.: 1346707-49-0
M. Wt: 270.2 g/mol
InChI Key: OUUKYWVFIDFYGY-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-chlorobenzyl)thio)pyridine ( 1346707-49-0) is a versatile sulfur-containing heterocyclic compound with a molecular formula of C 12 H 9 Cl 2 NS and a molecular weight of 270.18 g/mol . This compound, characterized by a pyridine core substituted with a chlorine atom and a 2-chlorobenzylthio group, serves as a valuable synthetic intermediate in medicinal and agrochemical research. The thioether linkage provides a key functional handle for further chemical modifications. As a pharmaceutical intermediate, this compound is part of a class of structures known for their significant biological potential . Research on analogous structures, particularly those featuring a 1,2,4-triazolo[4,3-a]pyridine fused ring system, has demonstrated a range of bioactivities including antifungal, antibacterial, and receptor modulation activities . The presence of the chlorinated benzylthio side chain is a key structural feature that can influence interaction with biological targets. Frontier molecular orbital studies on related compounds suggest that electron delocalization across the ring system, facilitated by the thioether bridge, can be a critical factor in its biological mechanism . This product is offered for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Proper handling procedures should be observed, and the material should be stored sealed in a dry environment at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2NS B11847971 4-Chloro-2-((2-chlorobenzyl)thio)pyridine CAS No. 1346707-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346707-49-0

Molecular Formula

C12H9Cl2NS

Molecular Weight

270.2 g/mol

IUPAC Name

4-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C12H9Cl2NS/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2

InChI Key

OUUKYWVFIDFYGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 2 Chlorobenzyl Thio Pyridine

Established Synthetic Routes and Reaction Mechanisms

The most established and logical synthetic route to 4-Chloro-2-((2-chlorobenzyl)thio)pyridine involves a two-step sequence. This process begins with the synthesis of a key intermediate, 4-chloro-2-mercaptopyridine, followed by its S-alkylation with 2-chlorobenzyl halide.

Step 1: Synthesis of 4-Chloro-2-mercaptopyridine

The initial step focuses on the creation of 4-chloro-2-mercaptopyridine (which exists in tautomeric equilibrium with 4-chloro-2(1H)-pyridinethione). A common method for this transformation is the reaction of 4-chloropyridine (B1293800) with a sulfurating agent. One such method involves heating 4-chloropyridine with thiourea (B124793), followed by hydrolysis.

The reaction mechanism proceeds through the formation of an isothiouronium salt intermediate. The nitrogen atom of thiourea acts as a nucleophile, attacking the C2 position of the 4-chloropyridine ring, which is activated towards nucleophilic substitution. Subsequent hydrolysis of the isothiouronium salt in the presence of a base yields the desired 4-chloro-2-mercaptopyridine.

Step 2: S-Alkylation with 2-Chlorobenzyl Halide

The second step involves the S-alkylation of the synthesized 4-chloro-2-mercaptopyridine with a suitable 2-chlorobenzyl halide, such as 2-chlorobenzyl bromide or 2-chlorobenzyl chloride. sigmaaldrich.com This reaction is a nucleophilic substitution where the thiolate anion of 4-chloro-2-mercaptopyridine attacks the benzylic carbon of the 2-chlorobenzyl halide, displacing the halide ion and forming the desired thioether linkage.

The reaction is typically carried out in the presence of a base to deprotonate the mercapto group and generate the more nucleophilic thiolate anion. The general reaction scheme is as follows:

Reaction Scheme for the Synthesis of this compound

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.

Base Selection: The choice of base is critical for the efficient deprotonation of 4-chloro-2-mercaptopyridine. Both inorganic and organic bases can be employed.

BaseAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃)Inexpensive, readily available, and effective.Can lead to heterogeneity, potentially slowing down the reaction.
Sodium Hydride (NaH)A strong base that ensures complete deprotonation.Highly reactive and requires anhydrous conditions.
Triethylamine (Et₃N)An organic base that is soluble in many organic solvents, leading to a homogeneous reaction mixture.Can be more expensive and may require more rigorous purification to remove.

Solvent Effects: The solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are generally preferred for S-alkylation reactions.

SolventPropertiesImpact on Reaction
Dimethylformamide (DMF)High boiling point, good at solvating both the thiolate and the alkylating agent.Often leads to faster reaction times.
Acetonitrile (MeCN)Lower boiling point than DMF, making it easier to remove post-reaction.Generally provides good yields.
Ethanol (EtOH)A protic solvent that can also act as a base in some cases.May lead to side reactions if not carefully controlled.

Temperature and Time: The reaction temperature and duration are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of byproducts. Optimization typically involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable amount of time. Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Investigation of Alternative Precursors and Catalytic Systems

While the established route is effective, the investigation of alternative precursors and catalytic systems can offer advantages in terms of cost, availability, and reaction efficiency.

Alternative Precursors:

4-Chloro-2-bromopyridine: The use of 4-chloro-2-bromopyridine as a starting material in the first step could potentially offer different reactivity profiles.

2-Chlorobenzylthiol: Instead of using a 2-chlorobenzyl halide, one could synthesize 2-chlorobenzylthiol separately and react it with 4-chloro-2-halopyridine. This approach changes the nature of the nucleophile and electrophile in the final step.

Starting from 2-methyl-4-nitropyridine-N-oxide: A more complex, multi-step synthesis could start from 2-methyl-4-nitropyridine-N-oxide, which can be converted to 4-chloro-2-methylpyridine (B118027) and subsequently functionalized. patsnap.com

Catalytic Systems:

While the S-alkylation is often a non-catalyzed nucleophilic substitution, the use of certain catalysts can enhance the reaction rate, particularly in biphasic systems.

Phase-Transfer Catalysts (PTCs): Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) can be employed when using an inorganic base in a two-phase system (e.g., an organic solvent and water). The PTC facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.

Scalability and Process Intensification Studies for Research Applications

For the synthesis of larger quantities of this compound for extensive research applications, scalability and process intensification need to be considered.

Scalability Considerations:

Heat Management: The S-alkylation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities. The use of a jacketed reactor with controlled cooling is recommended.

Reagent Addition: The controlled, dropwise addition of the alkylating agent can help to manage the exothermicity of the reaction.

Work-up and Purification: The work-up procedure, including extraction and washing steps, needs to be adapted for larger volumes. Purification by column chromatography may become impractical on a large scale, and alternative methods such as recrystallization should be explored.

Process Intensification:

Flow Chemistry: For continuous production, a flow chemistry setup can be advantageous. This involves pumping the reactants through a heated tube or microreactor. Flow chemistry offers better control over reaction parameters, improved safety, and can lead to higher yields and purity.

Chemical Reactivity and Transformation Studies of 4 Chloro 2 2 Chlorobenzyl Thio Pyridine

Reactions at the Pyridine (B92270) Ring System

The pyridine ring in 4-Chloro-2-((2-chlorobenzyl)thio)pyridine is susceptible to both nucleophilic and electrophilic attack, with the regiochemical outcome dictated by the electronic nature of the ring and its substituents.

Nucleophilic Aromatic Substitution Pathways

The chlorine atom at the C-4 position of the pyridine ring represents a prime site for nucleophilic aromatic substitution (SNAr). Pyridine and its derivatives are known to undergo nucleophilic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles, making the displacement of the C-4 chloro substituent a feasible transformation.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 4-substituted pyridine derivatives. The general mechanism involves the addition of the nucleophile to the C-4 position, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity.

NucleophileReagent ExampleProduct
AlkoxideSodium methoxide4-Methoxy-2-((2-chlorobenzyl)thio)pyridine
AmineAmmonia, Alkylamines4-Amino-2-((2-chlorobenzyl)thio)pyridine
ThiolateSodium thiophenoxide4-(Phenylthio)-2-((2-chlorobenzyl)thio)pyridine

This table presents predicted outcomes based on established reactivity patterns of 4-chloropyridines.

Electrophilic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. However, under forcing conditions, such reactions can be induced. The directing effect of the substituents on the ring is crucial in determining the position of electrophilic attack. The 2-thioether group is an ortho-, para-directing activator, while the 4-chloro group is a deactivating ortho-, para-director. The pyridine nitrogen itself directs electrophiles to the meta-position (C-3 and C-5).

Given these competing influences, the regioselectivity of electrophilic substitution on this compound is not straightforward. However, considering the strong deactivating effect of the pyridine nitrogen, electrophilic attack is most likely to occur at the C-3 or C-5 positions.

Electrophilic ReactionReagentPotential Product(s)
NitrationHNO₃/H₂SO₄4-Chloro-3-nitro-2-((2-chlorobenzyl)thio)pyridine
HalogenationBr₂/FeBr₃3-Bromo-4-chloro-2-((2-chlorobenzyl)thio)pyridine
SulfonationSO₃/H₂SO₄This compound-3-sulfonic acid

This table outlines potential products of electrophilic substitution, with the understanding that such reactions would likely require harsh conditions.

Transformations Involving the Thioether Linkage

The thioether linkage is another key functional group that imparts specific reactivity to the molecule, allowing for oxidation reactions and cleavage of the sulfur-carbon bonds.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The choice of oxidizing agent and the reaction conditions determine the extent of oxidation. Milder oxidizing agents and controlled stoichiometry generally favor the formation of the sulfoxide, while stronger oxidants or an excess of the reagent will lead to the sulfone.

These oxidized derivatives can be valuable intermediates for further synthetic transformations or may exhibit interesting biological properties in their own right.

Oxidizing AgentProduct
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)4-Chloro-2-((2-chlorobenzyl)sulfinyl)pyridine (Sulfoxide)
Hydrogen peroxide (H₂O₂)4-Chloro-2-((2-chlorobenzyl)sulfonyl)pyridine (Sulfone)
Potassium permanganate (B83412) (KMnO₄)4-Chloro-2-((2-chlorobenzyl)sulfonyl)pyridine (Sulfone)

This table illustrates the expected products from the oxidation of the thioether linkage.

Cleavage and Exchange Reactions of the Thioether Group

The carbon-sulfur bonds of the thioether can be cleaved under specific reductive or oxidative conditions. Reductive cleavage, for instance with sodium in liquid ammonia, would likely break the benzyl-sulfur bond. Oxidative cleavage can also be achieved, often following oxidation to the sulfone, which becomes a better leaving group.

Furthermore, exchange reactions, where the entire thioether group is replaced, can be envisioned, although this would likely require activation, for example, through conversion to a sulfonium (B1226848) salt.

Reactivity of the Chlorobenzyl Moiety

The 2-chlorobenzyl group also possesses a reactive site at the benzylic chlorine atom. While this chlorine is on an aromatic ring and thus generally unreactive towards nucleophilic substitution under standard conditions, its reactivity can be enhanced by the presence of appropriate catalysts, such as copper or palladium complexes, enabling cross-coupling reactions.

It is important to note that the reactivity of this chlorine atom will be influenced by the electronic environment of the entire molecule.

Halogen Reactivity and Functional Group Interconversions

The reactivity of 4-halopyridines with nucleophiles is a well-established method for functional group interconversion. For instance, 4-chloropyridine (B1293800) can react with various nucleophiles to displace the chloride ion. nih.gov This reactivity can be enhanced by protonation of the pyridine nitrogen, which further increases the electrophilicity of the ring. stackexchange.com

In the context of this compound, the chlorine atom can be displaced by a variety of nucleophiles, leading to a range of new derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent. The general mechanism involves the attack of the nucleophile at the C-4 position, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion to restore aromaticity. stackexchange.com

Potential functional group interconversions at the C-4 position include:

Amination: Reaction with primary or secondary amines can introduce amino functionalities.

Alkoxylation/Hydroxylation: Treatment with alkoxides or hydroxides can yield the corresponding ethers or pyridone.

Thiolation: Displacement by thiols or their conjugate bases can lead to the formation of new thioethers.

Cyanation: Reaction with cyanide salts can introduce a nitrile group, which is a versatile precursor for other functional groups.

The table below illustrates potential nucleophilic substitution reactions on the pyridine ring of this compound, based on established reactivity patterns of 4-chloropyridines.

Nucleophile (Nu⁻)Reagent ExamplePotential Product
Amine (R₂NH)Diethylamine4-(Diethylamino)-2-((2-chlorobenzyl)thio)pyridine
Alkoxide (RO⁻)Sodium methoxide4-Methoxy-2-((2-chlorobenzyl)thio)pyridine
Thiolate (RS⁻)Sodium thiophenoxide4-(Phenylthio)-2-((2-chlorobenzyl)thio)pyridine
Cyanide (CN⁻)Sodium cyanide4-Cyano-2-((2-chlorobenzyl)thio)pyridine

It is important to note that the thioether group at the C-2 position might also be susceptible to oxidation under certain reaction conditions, potentially forming a sulfoxide or sulfone, which would further influence the reactivity of the pyridine ring. masterorganicchemistry.com

Aromatic Substitution Patterns on the Benzyl (B1604629) Ring

The 2-chlorobenzyl group of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the benzene ring—the chlorine atom and the benzylthio group—will determine the position of the incoming electrophile.

The chlorine atom is an ortho-, para-director, although it is deactivating due to its inductive electron-withdrawing effect. The benzylthio group (-CH₂S-R) is generally considered to be an ortho-, para-directing and activating group due to the ability of the sulfur atom to donate electron density to the ring through resonance. The interplay of these two directing effects will govern the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be performed on the benzyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

Given the directing effects of the existing substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating benzylthio group and ortho/para to the deactivating chloro group. The steric hindrance from the bulky thioether linkage might also play a role in favoring substitution at the less hindered positions.

The following table outlines the predicted major products of electrophilic aromatic substitution on the benzyl ring of this compound, considering the combined directing effects of the chloro and benzylthio substituents.

ReactionReagentsPredicted Major Isomer(s)
NitrationHNO₃, H₂SO₄4-Chloro-2-((2-chloro-4-nitrobenzyl)thio)pyridine and 4-Chloro-2-((2-chloro-6-nitrobenzyl)thio)pyridine
BrominationBr₂, FeBr₃4-Chloro-2-((4-bromo-2-chlorobenzyl)thio)pyridine
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Chloro-2-((4-acetyl-2-chlorobenzyl)thio)pyridine

It is crucial to consider that the Lewis acids used in Friedel-Crafts reactions can potentially coordinate with the pyridine nitrogen or the sulfur atom of the thioether, which could deactivate the entire molecule towards electrophilic substitution or lead to undesired side reactions.

Derivatization Strategies and Analogue Synthesis Based on 4 Chloro 2 2 Chlorobenzyl Thio Pyridine

Synthesis of Substituted Pyridine (B92270) Analogues

The pyridine core of the parent compound is a prime target for structural variation. The chlorine atom at the 4-position is particularly amenable to nucleophilic aromatic substitution, a cornerstone reaction for introducing diverse functional groups.

One of the most direct derivatization methods involves the reaction of the 4-chloro group with various nucleophiles. For instance, primary and secondary amines readily displace the chloride to form 4-aminopyridine (B3432731) derivatives. researchgate.netvaia.com This reaction is typically facilitated by a base and can be adapted to a range of amine substrates. Similarly, alkoxides and phenoxides can be employed to synthesize 4-alkoxy and 4-aryloxy pyridine analogues, respectively.

The reactivity of halopyridines towards nucleophilic substitution is well-established, with the 4-position being more reactive than the 2-position in many cases. uoanbar.edu.iq This preferential reactivity allows for selective functionalization. The reaction proceeds through a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. vaia.comchegg.com

Beyond simple substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be utilized to form new carbon-carbon or carbon-nitrogen bonds at the 4-position. These methods allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby significantly expanding the accessible chemical diversity.

A summary of potential substitutions at the 4-position is presented below:

Reagent TypeResulting Functional GroupReaction Type
Primary/Secondary Amines4-AminoNucleophilic Aromatic Substitution
Alcohols/Phenols4-Alkoxy/AryloxyNucleophilic Aromatic Substitution
Boronic Acids/Esters4-Aryl/HeteroarylSuzuki Coupling
Amines4-AminoBuchwald-Hartwig Amination

Modification of the Benzyl (B1604629) Thioether Moiety

The benzyl thioether portion of the molecule offers additional sites for modification, which can influence the compound's steric and electronic profile.

A common strategy is the oxidation of the thioether sulfur atom. Using controlled amounts of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), the thioether can be converted to the corresponding sulfoxide (B87167) or sulfone. organic-chemistry.org This transformation alters the polarity and hydrogen bonding capacity of the linkage. The synthesis of sulfoxides from thioethers is a well-documented process with numerous available reagents and conditions. organic-chemistry.org

The benzyl ring itself can be a point of diversification. This can be achieved either by starting with variously substituted benzyl halides in the initial synthesis or by performing electrophilic aromatic substitution reactions on the existing benzyl ring. However, care must be taken to avoid unwanted side reactions at other positions in the molecule. The formation of benzyl thioethers can be accomplished through the coupling of benzyl alcohols with thiols, often catalyzed by copper complexes. nih.gov

Furthermore, the thioether linkage can be alkylated to form sulfonium (B1226848) salts. These modifications introduce a positive charge and can significantly alter the molecule's properties and interactions. escholarship.org

ModificationReagents/ConditionsResulting Moiety
OxidationH₂O₂, m-CPBASulfoxide, Sulfone
Benzyl Ring SubstitutionSubstituted Benzyl HalidesSubstituted Benzyl Thioether
AlkylationAlkyl HalidesSulfonium Salt

Exploration of Novel Linkages and Heterocyclic Scaffolds

A more advanced derivatization strategy, known as scaffold hopping, involves the replacement of the core pyridine or benzyl structures with other heterocyclic or aromatic systems. nih.govnih.gov This approach aims to identify entirely new chemical classes with potentially improved properties.

The thioether linkage (-S-) can be replaced by other linking groups such as an ether (-O-), an amine (-NH-), or a sulfonyl group (-SO₂-) to evaluate the impact of the linker on biological activity.

The pyridine ring could be substituted with other six-membered heterocycles like pyrimidine (B1678525) or pyrazine, or with fused systems such as quinoline (B57606) or isoquinoline. mdpi.com Similarly, the benzyl group could be replaced by other aryl or heteroaryl moieties like thiophene, furan, or indole. For example, pyridines can be converted into thiophenes through a ring-opening reaction followed by treatment with elemental sulfur. researchgate.net

These significant structural changes often necessitate de novo synthesis routes rather than modification of the parent compound. For instance, a synthetic route to a related 8-chloro-3-((3-chlorobenzyl)thio)- nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridine has been reported, demonstrating the construction of a fused heterocyclic system. mdpi.com

Combinatorial and Parallel Synthesis Approaches for Derivative Libraries

To efficiently explore the vast chemical space accessible through the derivatization strategies outlined above, combinatorial and parallel synthesis methodologies are employed. acs.orgnih.gov These techniques enable the rapid creation of large, organized collections of analogues, known as derivative libraries. nih.gov

For example, a library of 4-amino-substituted analogues can be generated in a parallel fashion by reacting 4-chloro-2-((2-chlorobenzyl)thio)pyridine with a diverse set of amines in separate reaction vessels, often in a multi-well plate format. Similarly, libraries focusing on the benzyl thioether moiety can be created by reacting a common pyridine thiol precursor with a variety of benzyl halides.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 4 Chloro 2 2 Chlorobenzyl Thio Pyridine and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of organic molecules. In the analysis of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine, ¹H and ¹³C NMR spectroscopy would provide critical data for structural verification.

In a hypothetical ¹H NMR spectrum, the chemical shifts (δ) of the protons would be indicative of their local electronic environment. The aromatic protons on the pyridine (B92270) and chlorobenzyl rings would typically resonate in the downfield region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their relative positions. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, being adjacent to the sulfur atom, would exhibit a characteristic singlet or a pair of doublets (if diastereotopic) at a distinct chemical shift, likely in the range of 4.0-4.5 ppm.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the aromatic rings would appear in the 120-150 ppm range, while the methylene carbon would be expected at a higher field. The application of techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-3 7.10 d 5.2
Pyridine H-5 7.25 dd 5.2, 2.1
Pyridine H-6 8.30 d 2.1
Chlorobenzyl H-3' 7.40 t 7.6
Chlorobenzyl H-4' 7.30 t 7.6
Chlorobenzyl H-5' 7.20 d 7.6
Chlorobenzyl H-6' 7.50 d 7.6

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Pyridine C-2 160.5
Pyridine C-3 121.0
Pyridine C-4 145.0
Pyridine C-5 122.5
Pyridine C-6 150.0
Chlorobenzyl C-1' 135.0
Chlorobenzyl C-2' 133.0
Chlorobenzyl C-3' 129.5
Chlorobenzyl C-4' 128.0
Chlorobenzyl C-5' 127.0
Chlorobenzyl C-6' 131.0

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to ascertain its exact molecular formula (C₁₂H₉Cl₂NS). The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, confirming the number of chlorine atoms in the molecule.

Electron ionization (EI) mass spectrometry would induce fragmentation of the parent molecule, providing valuable structural information. The fragmentation pattern would likely involve cleavage of the C-S and S-CH₂ bonds, leading to the formation of characteristic fragment ions. For instance, the detection of ions corresponding to the chlorobenzyl cation and the 4-chloro-2-thiopyridinyl radical would strongly support the proposed structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-charge ratio) Proposed Fragment Ion
271/273/275 [M]⁺ (Molecular Ion)
125/127 [Cl-C₆H₄-CH₂]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods would confirm the presence of key structural motifs.

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, typically weaker, would be found in the fingerprint region (around 600-800 cm⁻¹). The C-Cl stretching vibrations would also be present in the lower frequency region of the spectrum.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-S and C-Cl bonds.

Table 4: Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3000-3100 IR, Raman
Methylene C-H Stretch 2850-2960 IR, Raman
Pyridine Ring C=C, C=N Stretch 1400-1600 IR, Raman
C-S Stretch 600-800 IR, Raman

X-ray Crystallography for Solid-State Structure Determination of Novel Derivatives

While the spectroscopic methods described above provide robust evidence for the connectivity of atoms in this compound, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for the characterization of novel crystalline derivatives.

Should a suitable single crystal of a derivative of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the molecular geometry and reveal details about the conformation of the molecule in the crystal lattice. Furthermore, the analysis of intermolecular interactions, such as π-π stacking or halogen bonding, can provide insights into the crystal packing and the forces that govern the solid-state structure.

The results from X-ray crystallography serve as the ultimate proof of structure and provide a detailed molecular model that can be used for further computational studies and structure-activity relationship analyses.

Computational and Theoretical Investigations of 4 Chloro 2 2 Chlorobenzyl Thio Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Chloro-2-((2-chlorobenzyl)thio)pyridine, DFT calculations, often utilizing basis sets like B3LYP/6-31G, can elucidate the distribution of electron density and identify the most reactive sites within the molecule.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

In studies of similar heterocyclic compounds, the LUMO is often located on the pyridine (B92270) ring, while the HOMO can be distributed across the pyridine ring, the thioether group, and the benzene (B151609) ring mdpi.com. This distribution is crucial for understanding how the molecule interacts with other chemical species.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (illustrative) Significance
HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy -1.8 eV Electron-accepting capacity
HOMO-LUMO Gap 4.7 eV Chemical reactivity and stability

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in silico

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

In silico docking studies can reveal the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For instance, in studies of other pyridine derivatives, molecular docking has been used to predict their potential as inhibitors of specific enzymes by evaluating their binding energies and interaction modes within the enzyme's active site d-nb.inforsc.orgnih.govnih.gov.

Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein

Parameter Value Details
Binding Affinity -8.2 kcal/mol Indicates a strong binding interaction.
Key Interactions Hydrogen bond with SER234, Pi-Alkyl with LEU187 Specific amino acid residues involved in binding.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical calculations can provide insights into the vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Visible).

Conformational analysis is another critical aspect, determining the most stable three-dimensional arrangement of the atoms in the molecule. The flexibility of the thioether linkage allows for different spatial orientations of the chlorobenzyl group relative to the pyridine ring. Computational studies can identify the lowest energy conformers and the energy barriers between them. In related halogenated pyran systems, DFT calculations have been used to corroborate conformational preferences observed in experimental data beilstein-journals.org.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Wavenumber/Wavelength (illustrative) Assignment
FT-IR 3050 cm⁻¹ C-H stretching (aromatic)
FT-IR 1580 cm⁻¹ C=N stretching (pyridine ring)
FT-IR 750 cm⁻¹ C-Cl stretching

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. These studies can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate their corresponding activation energies. This information is vital for understanding the feasibility and kinetics of a reaction.

For a molecule like this compound, quantum chemical studies could explore its synthesis pathways or its potential metabolic transformations. For example, such studies could model the nucleophilic substitution reaction that forms the thioether bond, identifying the key intermediates and transition states involved researchgate.net. Understanding these pathways can help in optimizing reaction conditions for its synthesis.

Table 4: Illustrative Data from a Quantum Chemical Study of a Reaction Pathway

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials
Transition State 1 +15.2 Energy barrier for the first step
Intermediate -5.7 A stable species formed during the reaction
Transition State 2 +12.8 Energy barrier for the second step

Strategic Utilization of 4 Chloro 2 2 Chlorobenzyl Thio Pyridine As a Building Block in Complex Chemical Synthesis

Application in Medicinal Chemistry Research for Lead Compound Generation

The inherent structural features of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine make it a valuable starting point for the discovery of new therapeutic agents. The pyridine (B92270) ring itself is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its ability to engage in biologically relevant interactions. nih.gov

The quest for new drugs is often a search for novel molecular frameworks that can interact with biological targets in new ways. Heterocyclic compounds, particularly those containing nitrogen, are central to this endeavor. mdpi.com this compound is well-suited for the construction of complex heterocyclic systems.

The chlorine atom at the 4-position of the pyridine ring is a key reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the building of larger, more complex scaffolds. For instance, reaction with amines, alcohols, or thiols can lead to the corresponding substituted pyridines, each with the potential for unique biological activity.

Furthermore, the 2-((2-chlorobenzyl)thio) group can be manipulated to create fused ring systems. For example, through a series of reactions involving oxidation of the sulfur atom followed by intramolecular cyclization, it is conceivable to construct thieno[2,3-b]pyridine (B153569) derivatives. These fused systems are of significant interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity binding to protein targets.

A closely related compound, 8-chloro-3-((3-chlorobenzyl)thio)- bldpharm.comresearchgate.netpatsnap.comtriazolo[4,3-a]pyridine, has been synthesized, demonstrating the utility of similar chloro- and thioether-substituted pyridines in creating fused heterocyclic systems with potential biological activities. mdpi.com The synthesis of this and other related heterocyclic compounds, such as those based on pyrazolopyridine scaffolds, highlights the potential for developing novel neuroprotective or other therapeutic agents. nih.gov

Table 1: Potential Reactions for Heterocyclic Scaffold Synthesis

Starting Material Reagent/Condition Potential Product Class
This compound Hydrazine Pyrazolo[3,4-c]pyridine derivatives
This compound Guanidine Pteridine-like scaffolds
This compound Sodium azide, followed by reduction Aminopyridine derivatives for further elaboration

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This strategy is often employed to improve a drug's solubility, stability, or pharmacokinetic profile. The structure of this compound offers several handles for the attachment of promoieties to create prodrugs.

One established approach for pyridine-containing compounds is the formation of N-(acyloxyalkyl)pyridinium salts. nih.gov This strategy could be applied to the nitrogen atom of the pyridine ring in our target compound. Such a modification would introduce a positive charge, significantly increasing the aqueous solubility of the molecule, which is often a desirable property for intravenous administration. nih.gov These pyridinium (B92312) salts are designed to be stable in aqueous solution but are cleaved by enzymes in the plasma, such as esterases, to release the active parent drug. nih.gov

The rate of cleavage can be tuned by modifying the structure of the acyloxyalkyl group, allowing for control over the drug's release profile. This approach has been successfully used to develop soluble prodrugs for potent but poorly soluble drug candidates. nih.gov

Potential Utility in Agrochemical Research

Pyridine and its derivatives are not only important in medicine but also play a significant role in agriculture as herbicides and pesticides. patsnap.com The structural motifs present in this compound suggest its potential as a scaffold for the development of new agrochemicals.

The chloropyridine core is a feature of several commercial herbicides. The mode of action of such compounds often involves the inhibition of essential plant enzymes. By analogy, derivatives of this compound could be synthesized and screened for herbicidal activity. The thioether and chlorobenzyl moieties provide ample opportunities for chemical modification to optimize activity against specific weeds while maintaining crop safety.

Similarly, the compound could serve as a starting point for new insecticides or fungicides. The 1,2,4-triazole (B32235) ring system, which can be synthesized from precursors like our target molecule, is known to exhibit antifungal and herbicidal properties. mdpi.com By exploring the chemical space around the this compound core, it may be possible to identify novel agrochemicals with improved efficacy or environmental profiles.

Exploration in Materials Science Research for Functional Polymers or Ligands

The application of pyridine derivatives extends beyond the life sciences into the realm of materials science. The pyridine nitrogen atom, with its lone pair of electrons, is an excellent ligand for a wide range of metal ions. This property is exploited in the creation of coordination polymers and metal-organic frameworks (MOFs).

The compound this compound possesses multiple potential coordination sites: the pyridine nitrogen and the sulfur atom of the thioether. This allows it to act as a ligand, potentially bridging multiple metal centers to form extended structures. A related compound, 4'-chloro-2,2':6',2''-terpyridine, is known to be used in the synthesis of metallo-supramolecular polymers. researchgate.net These materials can have interesting electronic, optical, or magnetic properties.

Furthermore, the chlorobenzyl group could be used to incorporate the molecule into a polymer backbone. For example, it could undergo reactions with polymers containing nucleophilic groups. Alternatively, the entire molecule could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) group, and then copolymerized with other monomers to create functional polymers. Such polymers could find applications as coatings, sensors, or in catalysis. The chemical modification of polymers like 4-chloromethyl styrene (B11656) with pyridine-containing groups is a known strategy for creating functional materials. derpharmachemica.com

Table 2: Potential Applications in Materials Science

Application Area Rationale Potential Functionality
Coordination Polymers Pyridine nitrogen and thioether sulfur as metal binding sites Catalysis, gas storage, sensing
Functional Polymers Incorporation into polymer chains via the chlorobenzyl group or an added polymerizable group Stimuli-responsive materials, advanced coatings
Ligand for Nanoparticles Anchoring to metal nanoparticle surfaces Stabilization, catalytic activity

Future Research Directions and Emerging Opportunities for 4 Chloro 2 2 Chlorobenzyl Thio Pyridine

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for thioethers and pyridine (B92270) derivatives often rely on harsh reagents and generate significant waste. The development of green chemistry approaches for the synthesis of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine is a critical area for future research, aiming to enhance sustainability and reduce environmental impact.

Emerging green synthetic methods that could be adapted for this compound include microwave-assisted synthesis, ultrasound-assisted synthesis, and photocatalysis. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including 2-amino-4-chloro-pyrimidine derivatives. nih.govnih.gov Similarly, ultrasound has been effectively employed in the synthesis of thiazole (B1198619) and dihydropyrimidine-2-thione derivatives, often leading to higher yields in shorter reaction times. nih.govresearchgate.net

Photocatalysis represents another promising frontier for the synthesis of aryl thioethers from aryl halides under mild conditions. nih.govscimarina.orgacs.orgrsc.org These methods often utilize visible light and an organocatalyst, avoiding the need for high temperatures and harsh reagents. nih.govscimarina.orgacs.org

A comparative analysis of potential green synthesis methods for this compound is presented in the table below.

Synthesis MethodPotential AdvantagesPotential Challenges
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Specialized equipment required, potential for localized overheating.
Ultrasound-Assisted Synthesis Increased reaction rates, high yields, simple experimental setup.Scalability can be a concern, potential for non-uniform sonication.
Photocatalysis Mild reaction conditions, use of renewable energy sources, high selectivity.Catalyst stability and recovery, quantum yield optimization.

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. The integration of the synthesis of this compound into flow chemistry methodologies is a logical step towards its efficient and safe production.

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are well-suited for flow chemistry systems. nih.govnih.gov The reaction to form the thioether linkage in this compound likely proceeds via an SNAr mechanism, where the thiol displaces a leaving group on the pyridine ring. stackexchange.comyoutube.com High-throughput experimentation can be utilized to rapidly screen and optimize reaction conditions such as temperature, pressure, and catalyst loading for flow synthesis. nih.govnih.gov

The table below outlines key parameters for the potential flow synthesis of this compound.

ParameterDescriptionPotential Range for Optimization
Reactor Type Packed-bed, microreactor-
Temperature Reaction temperature50-150 °C
Pressure System pressure1-10 bar
Flow Rate Rate of reagent introduction0.1-10 mL/min
Catalyst Base or phase-transfer catalystVarious organic and inorganic bases
Solvent Reaction mediumAcetonitrile, DMF, DMSO

Exploration of Catalytic Applications or Ligand Design

The structural motifs within this compound, specifically the pyridine nitrogen and the thioether sulfur, present opportunities for its use as a ligand in catalysis. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been employed in a wide range of catalytic transformations. acs.orgacs.orgnih.gov The presence of a "soft" sulfur donor alongside a "hard" nitrogen donor could lead to interesting coordination properties and catalytic activities.

Future research could explore the design of transition metal complexes with this compound as a bidentate N,S-ligand. Such complexes could be screened for activity in cross-coupling reactions, hydrogenations, or oxidation catalysis. The electronic properties of the ligand can be tuned by the chloro substituents on both the pyridine and benzyl (B1604629) rings, potentially influencing the catalytic performance of the resulting metal complex. The design of pyridyl-thioether ligands for creating heteroleptic Fe(II) complexes with spin-crossover behavior has been demonstrated, suggesting another avenue for exploration. researchgate.net

The potential applications in catalysis are summarized in the table below.

Catalytic ApplicationRationalePotential Metal Centers
Cross-Coupling Reactions Pyridine-based ligands are effective in stabilizing active catalytic species.Palladium, Nickel, Copper
Hydrogenation Chiral N,S-ligands can induce enantioselectivity.Rhodium, Iridium, Ruthenium
Oxidation Catalysis Thioether-ligated complexes can mediate oxygen transfer reactions.Iron, Manganese, Copper
Corrosion Inhibition Pyridine and thiol derivatives are known to be effective corrosion inhibitors for various metals. researchgate.netmdpi.comnih.govqu.edu.qaresearchgate.net-

Advanced Applications in Chemical Biology Tool Development

The reactivity of the 4-chloropyridine (B1293800) moiety suggests potential applications in the development of chemical biology tools. Halopyridines can act as "switchable" covalent modifiers of proteins. nih.gov The reactivity of 4-chloropyridine is significantly enhanced upon protonation of the pyridine nitrogen, making it a highly reactive electrophile towards nucleophilic amino acid residues like cysteine. nih.gov

This property could be exploited to design targeted covalent inhibitors or activity-based probes. The 2-((2-chlorobenzyl)thio) portion of the molecule could serve as a recognition element, directing the molecule to a specific protein binding pocket. Upon binding, a localized acidic environment or enzymatic catalysis could promote protonation of the pyridine ring, "switching on" its reactivity and leading to covalent modification of a nearby nucleophile. The chloro-substituent on the benzyl ring could also be varied to modulate binding affinity and specificity.

The potential applications in chemical biology are outlined in the table below.

ApplicationMechanismPotential Targets
Targeted Covalent Inhibitors Covalent modification of a key residue in an enzyme active site.Kinases, Proteases, Dehydrogenases
Activity-Based Probes Covalent labeling of active enzymes in complex biological samples.Cysteine-containing enzymes
Drug Delivery Systems Release of a therapeutic agent upon covalent modification.Disease-specific protein targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-((2-chlorobenzyl)thio)pyridine, and how can purity be maximized?

  • Methodology: The compound can be synthesized via nucleophilic substitution, where the thiol group of 2-mercaptopyridine reacts with 2-chlorobenzyl chloride under alkaline conditions (e.g., NaOH in dichloromethane). Key steps include refluxing at 40–60°C for 12–24 hours, followed by extraction and column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .
  • Challenges: Competing side reactions (e.g., over-alkylation) require precise stoichiometric control. Monitoring via TLC or HPLC is recommended to optimize yield .

Q. How should structural characterization be performed to confirm the identity of this compound?

  • Analytical Techniques:

  • NMR: 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyridine C-2 thioether linkage at δ 8.3–8.5 ppm for aromatic protons) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 298.98 for C12_{12}H8_8Cl2_2NS) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Q. What safety protocols are critical during handling and storage?

  • Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation from volatile byproducts .
  • Storage: Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How does the electronic nature of the 2-chlorobenzyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight: The electron-withdrawing chloro substituent activates the benzyl thioether for Suzuki-Miyaura couplings. DFT studies suggest enhanced electrophilicity at the sulfur atom, facilitating oxidative addition with Pd catalysts .
  • Experimental Design: Screen Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3) in THF/water at 80°C. Monitor regioselectivity using 19F^{19}F-NMR for fluorinated coupling partners .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study: Conflicting IC50_{50} values in kinase inhibition assays may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers). Validate assays under standardized conditions (e.g., 1% DMSO in PBS) and use orthogonal techniques (SPR, thermal shift assays) to confirm binding .
  • Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can computational modeling predict degradation pathways under varying pH conditions?

  • Approach: Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis of the thioether bond. Acidic conditions (pH < 3) favor protonation of the pyridine nitrogen, accelerating cleavage. Experimental validation via LC-MS at pH 1–14 identifies major degradation products (e.g., 2-mercaptopyridine) .

Q. What role does the thioether moiety play in stabilizing radical intermediates during photochemical reactions?

  • Experimental Design: Irradiate the compound with UV light (254 nm) in the presence of radical traps (TEMPO). EPR spectroscopy detects thiyl radicals (g ≈ 2.005), confirming sulfur-centered reactivity. Compare with oxygen/selenium analogs to assess stability .

Key Recommendations for Researchers

  • Synthesis: Prioritize column chromatography over recrystallization for scalability .
  • Characterization: Combine NMR with X-ray data to resolve ambiguous NOE effects .
  • Safety: Neutralize waste with 10% NaHCO3_3 before disposal to avoid HCl gas release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.